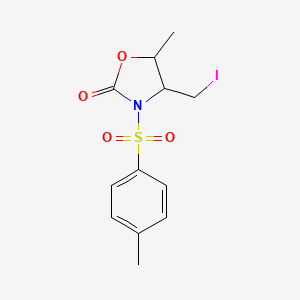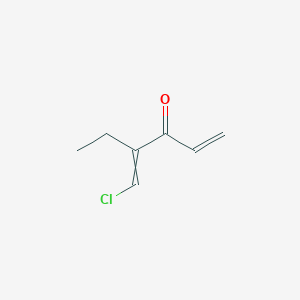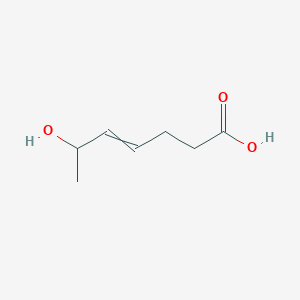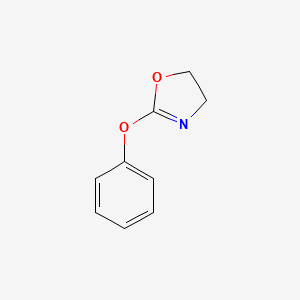
2-Phenoxy-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenoxy group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, making it a versatile scaffold in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, often employs flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using continuous flow reactors packed with reagents such as manganese dioxide . This approach enhances safety and scalability compared to traditional batch synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazole using reagents like manganese dioxide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, bromotrichloromethane.
Substitution: Various nucleophiles under basic conditions.
Cyclization: Tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids.
Major Products
Oxidation: Corresponding oxazole derivatives.
Substitution: Substituted oxazole compounds.
Cyclization: 4,5-disubstituted oxazoles.
Applications De Recherche Scientifique
2-Phenoxy-4,5-dihydro-1,3-oxazole has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenoxy-4,5-dihydro-1,3-oxazole involves its interaction with biological targets through its oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Oxadiazole: Features two nitrogen atoms and one oxygen atom, offering unique biological properties.
Uniqueness
2-Phenoxy-4,5-dihydro-1,3-oxazole is unique due to its phenoxy group, which enhances its biological activity and makes it a valuable scaffold in drug design . Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
94517-17-6 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-phenoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2 |
Clé InChI |
DFRAMGWZBJUEAK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


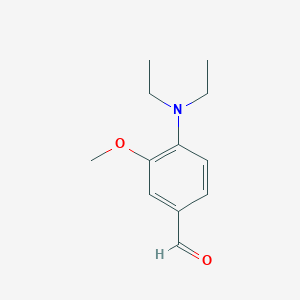
methanone](/img/structure/B14343892.png)
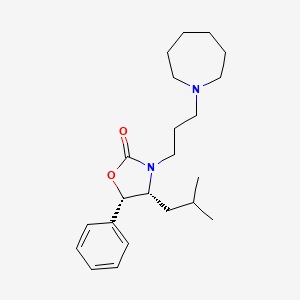
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

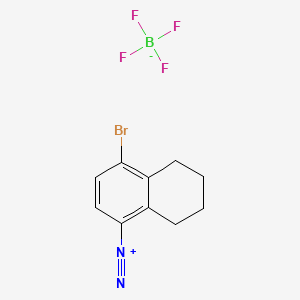
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
